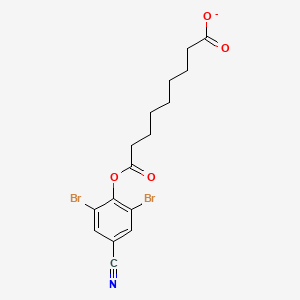
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and nitro groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with phthalic anhydride under acidic conditions, followed by nitration to introduce the nitro groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s ability to donate and accept electrons makes it a valuable tool in studying oxidative stress and related pathways.
類似化合物との比較
Similar Compounds
Fluorescein: A related compound with similar structural features but lacking the nitro groups.
Eosin: Another xanthene derivative used as a dye, with different substituents on the aromatic rings.
Rhodamine: A xanthene-based dye with distinct functional groups that confer different properties.
Uniqueness
2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.
特性
CAS番号 |
143918-68-7 |
|---|---|
分子式 |
C19H10N2O10 |
分子量 |
426.3 g/mol |
IUPAC名 |
2,6,7-trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H10N2O10/c22-12-3-8-16(5-14(12)24)31-17-6-15(25)13(23)4-9(17)18(8)10-1-7(20(27)28)2-11(19(10)26)21(29)30/h1-6,22-24,26H |
InChIキー |
BNMFXPUIRARXLL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


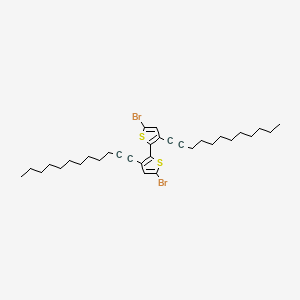
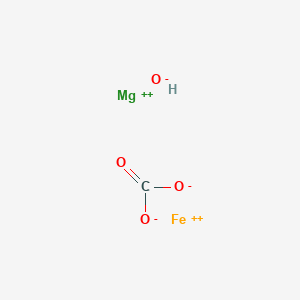
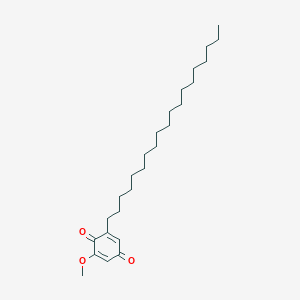
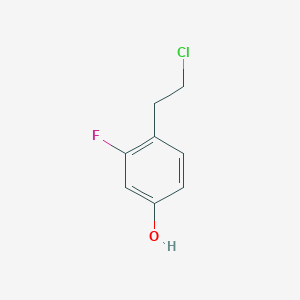

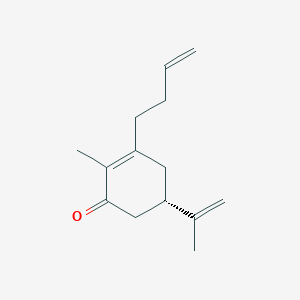

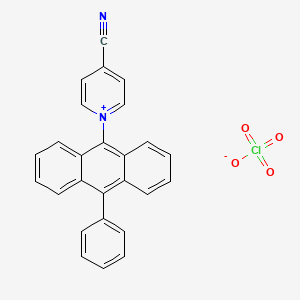
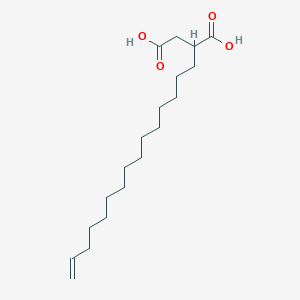
![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)
